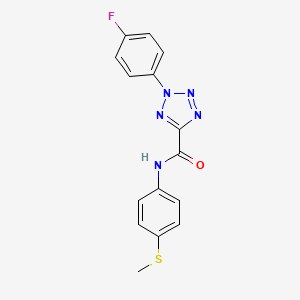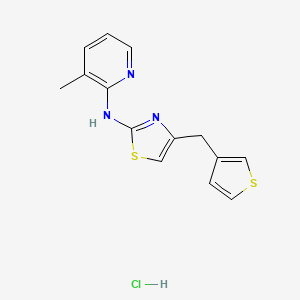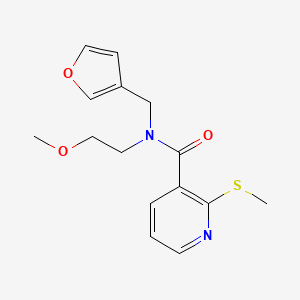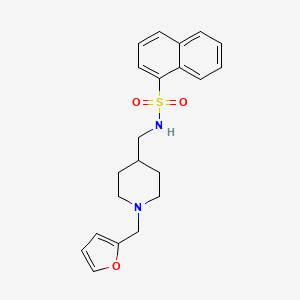![molecular formula C28H22ClN3O2S B2802514 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922628-81-7](/img/structure/B2802514.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzothiazole ring which is a heterocyclic compound. Benzothiazoles have been found to have diverse biological activities . They are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The compound contains a benzothiazole ring, two phenyl rings, and an acetamide group. The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Cytotoxic and Anticancer Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide and its derivatives have been researched for their cytotoxic and anticancer activities. Studies have shown that certain derivatives exhibit potent cytotoxicity against human cancer cell lines, such as HepG2 (liver carcinoma) and MDA-MB-231 (breast cancer) cells. For example, a study by Ding et al. (2012) synthesized novel compounds based on imidazo[2,1-b]thiazole scaffolds, which demonstrated significant cytotoxic effects against these cancer cell lines (Ding et al., 2012). Similarly, Alqahtani and Bayazeed (2020) synthesized pyridine linked thiazole hybrids that showed promising anticancer activity against various cancer cell lines (Alqahtani & Bayazeed, 2020).
Antifungal Activity
Compounds containing N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide structures have been explored for their antifungal properties. Kaplancıklı et al. (2013) described the synthesis of derivatives that showed significant antifungal activity against various fungi species (Kaplancıklı et al., 2013).
Inhibition of Fatty Acid Synthesis
Research by Weisshaar and Böger (1989) found that chloroacetamide compounds, closely related to the structure , inhibit fatty acid synthesis in green algae Scenedesmus Acutus. This suggests potential herbicidal applications of such compounds (Weisshaar & Böger, 1989).
Photophysical Properties
Balijapalli et al. (2017) synthesized hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides, closely related to the compound of interest, and explored their photophysical properties. This study highlights the potential of these compounds in materials science, particularly in the development of new photonic materials (Balijapalli et al., 2017).
Analgesic and Anti-inflammatory Activity
Research on N,N-diphenyl amine derivatives, which share a structural similarity with the compound , has shown potential analgesic and anti-inflammatory activities. Kumar and Mishra (2020) synthesized derivatives that demonstrated significant efficacy in treating pain and inflammation (Kumar & Mishra, 2020).
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity . Therefore, it’s plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth or survival of the target organism .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the normal functioning of the target organism, leading to its inhibition or death .
Result of Action
The result of the action of benzothiazole derivatives is typically the inhibition of the growth or survival of the target organism .
Propriétés
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN3O2S/c1-34-23-15-14-22(29)26-25(23)31-28(35-26)32(18-19-9-8-16-30-17-19)27(33)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-17,24H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGYGRIWEKOFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine](/img/structure/B2802432.png)
![4-[2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2802433.png)

![1-(2-Azaspiro[5.6]dodecan-2-yl)prop-2-en-1-one](/img/structure/B2802437.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2802438.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802441.png)
![3-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B2802444.png)


![N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802448.png)


![Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B2802453.png)